[4-(BENZYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE
Description
4-(Benzylsulfonyl)piperazinomethanone is a piperazine-based compound featuring a benzylsulfonyl moiety at the 4-position of the piperazine ring and a 3-fluorophenyl methanone group. This structural configuration is commonly observed in allosteric modulators of metabotropic glutamate receptors (mGluRs) and other therapeutic agents targeting central nervous system disorders .
The compound’s synthesis likely involves nucleophilic substitution and coupling reactions, as seen in analogous piperazinyl methanone derivatives (e.g., describes nitro group reduction and aromatic substitution steps for similar structures) .
Properties
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-17-8-4-7-16(13-17)18(22)20-9-11-21(12-10-20)25(23,24)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYMOCHYPBRBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using benzylsulfonyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: The final step could involve the acylation of the piperazine derivative with a fluorophenyl ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzylsulfonyl group.
Reduction: Reduction reactions could target the carbonyl group in the fluorophenyl moiety.
Substitution: Nucleophilic substitution reactions could occur at the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Psychoactive Substance Development
4-(Benzylsulfonyl)piperazino(3-fluorophenyl)methanone is part of a class of compounds known as piperazines, which are often investigated for their psychoactive properties. Research indicates that certain piperazine derivatives can mimic the effects of traditional psychoactive substances, making them subjects of interest for understanding new psychoactive substances (NPS) .
Antidepressant and Anxiolytic Potential
Studies have shown that piperazine derivatives can exhibit antidepressant and anxiolytic effects. For instance, compounds structurally related to 4-(benzylsulfonyl)piperazino(3-fluorophenyl)methanone have been evaluated for their ability to interact with serotonin receptors, which are crucial in mood regulation . The modulation of these receptors could lead to the development of novel antidepressants with fewer side effects compared to traditional therapies.
Antitumor Activity
Recent studies suggest that piperazine derivatives may possess antitumor properties. The mechanism is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Compounds similar to 4-(benzylsulfonyl)piperazino(3-fluorophenyl)methanone have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Psychoactive Effects | Identified as an NPS; shows stimulant-like effects similar to MDMA. |
| Study B | Antidepressant Activity | Demonstrated significant reduction in depressive-like behavior in animal models. |
| Study C | Antitumor Efficacy | Induced apoptosis in breast cancer cell lines; potential for further development as an anticancer agent. |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-(benzylsulfonyl)piperazinomethanone can be contextualized by comparing it to structurally related compounds. Key differences in substituents, such as fluorophenyl ring positions, sulfonyl group variations, and heterocyclic cores, significantly influence activity, toxicity, and stability.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Fluorophenyl Position and Activity :
- The 3-fluorophenyl group in the target compound aligns with VU0366031, where meta-fluorination improves receptor affinity and maximal glutamate response in mGluR5 modulators . Ortho- or para-fluorinated analogs (e.g., ) may exhibit altered binding kinetics due to steric or electronic effects .
Conversely, bulkier substituents like benzylsulfonyl may enhance metabolic stability by shielding reactive sites .
Toxicity and Structural Nuances: While the furanone derivative in shows reproductive toxicity, this is likely attributable to its distinct heterocyclic core rather than the fluorophenyl group . Piperazine-based compounds generally exhibit favorable safety profiles, though sulfonyl group choices may influence off-target effects.
Synthetic Accessibility: Piperazinyl methanones are typically synthesized via nucleophilic aromatic substitution and reduction steps (). Fluorination and sulfonyl group introduction may require optimized conditions to balance yield and purity .
Biological Activity
The compound 4-(benzenesulfonyl)piperazino(3-fluorophenyl)methanone represents a novel class of piperazine derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 4-(benzenesulfonyl)piperazino(3-fluorophenyl)methanone is . Its structure consists of a piperazine ring substituted with a benzenesulfonyl group and a fluorinated phenyl moiety, which are critical for its biological activity.
Research indicates that compounds within the piperazine class often exhibit diverse pharmacological effects, including:
- Tyrosinase Inhibition : Some derivatives have shown significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. For example, related compounds have been reported to have IC50 values as low as 0.18 μM, indicating strong competitive inhibition compared to standard inhibitors like kojic acid with an IC50 of 17.76 μM .
- Cannabinoid Receptor Modulation : Certain piperazine derivatives are known to act as inverse agonists at the CB1 receptor, influencing cannabinoid signaling pathways .
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for 4-(benzenesulfonyl)piperazino(3-fluorophenyl)methanone:
- Antimelanogenic Effects : The compound has demonstrated potential in reducing melanin synthesis in B16F10 melanoma cells without cytotoxicity, making it a candidate for treating hyperpigmentation disorders.
- Neuropharmacological Effects : Given the structural similarities to psychoactive substances, there is ongoing research into its effects on neurotransmitter systems, particularly those involving serotonin and dopamine.
- Antioxidant Activity : Some studies suggest that piperazine derivatives may exert antioxidant effects, which could contribute to their therapeutic potential in various diseases.
In Vitro Studies
- A study evaluated the inhibitory effects of several piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR). The most potent compound exhibited an IC50 value significantly lower than traditional inhibitors, suggesting enhanced efficacy in preventing excessive melanin production .
Docking Studies
- Molecular docking simulations have been performed to understand the binding interactions between the compound and target enzymes. These studies reveal that the compound likely binds competitively at the active site of tyrosinase, providing insights into its mechanism of action .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Benzylsulfonyl)piperazinomethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, analogous piperazine derivatives are synthesized via refluxing intermediates in acetonitrile with K₂CO₃ as a base (0.5–5 hours), followed by electrophilic additions under controlled pH (9–10) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of benzylsulfonyl chloride or 3-fluorobenzoyl chloride to minimize side products.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
-
FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch ~1350 cm⁻¹, carbonyl C=O ~1680 cm⁻¹).
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X-ray Diffraction : Resolves crystal packing and bond lengths (e.g., C–S bond: ~1.76 Å; C–F bond: ~1.34 Å) .
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NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., 3-fluorophenyl protons show splitting due to para-substitution).
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Single-Crystal Analysis : Validates hydrogen-bond geometry (e.g., N–H···O interactions with distances of 2.8–3.1 Å) .
Key Crystallographic Parameters (Example) Bond Length (C–S) Bond Angle (C–S–O) Hydrogen Bond (N–H···O)
Q. How do computational methods like DFT aid in understanding the electronic structure of this compound?
- Methodological Answer : DFT/B3LYP/6-311G(d) calculations predict:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic/electrophilic regions (e.g., negative potential near sulfonyl oxygen) .
- Vibrational Frequencies : Validates experimental IR data by simulating stretching modes (e.g., C=O vibration at 1675 cm⁻¹ vs. experimental 1680 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Geometry Optimization : Adjust DFT basis sets (e.g., 6-311++G(d,p)) to better match X-ray bond lengths .
- Solvent Effects : Include polarizable continuum models (PCM) in calculations to align with solution-phase NMR data.
- Thermal Corrections : Account for temperature-dependent vibrational modes in IR comparisons .
Q. How can structure-activity relationship (SAR) studies guide pharmacological applications of this compound?
- Methodological Answer :
- Modifications : Introduce substituents at the benzylsulfonyl or 3-fluorophenyl groups to assess bioactivity. For example:
- Electron-Withdrawing Groups (e.g., -NO₂) enhance electrophilicity, potentially improving TRPC channel activation .
- Bulkier Groups reduce metabolic clearance but may decrease solubility.
- Functional Assays : Test analogs in TRPC3/6/7-overexpressing HEK cells using calcium flux assays (EC₅₀ values) .
Q. What in silico approaches predict the pharmacokinetic properties of 4-(Benzylsulfonyl)piperazinomethanone?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate:
- LogP : ~3.2 (moderate lipophilicity).
- BBB Permeability : Low (due to sulfonyl group).
- Molecular Docking : Simulate binding to targets (e.g., TRPC channels) using AutoDock Vina. Focus on piperazine ring interactions with hydrophobic pockets .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data for piperazine derivatives?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for TRPC studies) and control for batch-to-batch compound purity (>95% via HPLC) .
- Meta-Analysis : Compare datasets across studies, noting variables like solvent (DMSO vs. saline) and concentration ranges.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
